3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. The compound is classified under the category of quinazolinone derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The compound's unique structure incorporates both carbazole and quinazolinone moieties, enhancing its potential applications in drug development.
3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is classified as a heterocyclic organic compound. It features a quinazolinone ring fused with a carbazole structure, which is notable for its aromaticity and stability. This classification places it among compounds that exhibit significant biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions that include the formation of the carbazole derivative followed by the introduction of the quinazolinone moiety.
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or toluene), and catalysts (e.g., phosphorus oxychloride) to facilitate the formation of desired intermediates and final products .
The molecular structure of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one features several key components:
The structural formula can be represented as follows:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The compound undergoes various chemical reactions typical for quinazolinone derivatives:
Reactions are often carried out under controlled conditions to optimize yields and selectivity. For example, using solvents like dimethylformamide can enhance solubility and reactivity during synthesis .
The mechanism of action for 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, supporting its potential therapeutic applications .
The physical properties of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one include:
Key chemical properties include:
Experimental data on melting points, boiling points, and spectral characteristics (e.g., Infrared spectroscopy) can provide further insights into its physical state and purity .
The potential applications of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one span several fields:
The synthesis of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one requires sequential assembly of carbazole and quinazolinone precursors. A validated route begins with 9-ethylcarbazole-3-amine (1), which undergoes N-alkylation with bromoacetyl bromide (2) in dichloromethane/pyridine to yield 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (3) [3]. This intermediate is coupled with 2-sulfanylquinazolin-4(3H)-one (4), synthesized via Niementowski condensation of anthranilic acid with formamide or via in situ thiolation of 2-mercapto-3H-quinazolin-4-one precursors [9]. The final step involves nucleophilic substitution where the thiol group of (4) displaces bromide in (3), forming the target compound in 65–72% yield (Table 1).
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Synthetic Route | Yield (%) |
---|---|---|
9-Ethylcarbazole-3-amine | Ethylation of carbazole-3-amine | 85 |
2-Bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (3) | N-Alkylation with bromoacetyl bromide | 78 |
2-Sulfanylquinazolin-4(3H)-one (4) | Niementowski condensation | 82 |
Target Compound | Coupling of (3) and (4) | 68 |
Critical challenges include suppressing O-alkylation of the quinazolinone carbonyl and epimerization at C3 of the dihydroquinazolinone. Optimized protocols use anhydrous DMF at 0–5°C with slow addition of (3) to minimize side reactions [8].
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings enable convergent synthesis. The quinazolinone core is constructed via Pd-catalyzed cyclization of 2-iodobenzamides with isothiocyanates, generating the 2-sulfanyl moiety in situ [1]. Simultaneously, the carbazole unit is functionalized at C3 via Ullmann-type coupling with aryl bromides under Pd(0) catalysis (e.g., Pd(PPh₃)₄/CuI) [9]. Subsequent Cu(I)-catalyzed C–N coupling between 3-bromo-9-ethylcarbazole and 2-sulfanyl-3,4-dihydroquinazolin-4-one achieves final assembly. Key advantages include:
The 2-sulfanyl group (–SH) serves as a handle for diversification via:
Table 2: Sulfur Functionalization Reactions
Reaction Type | Conditions | Products | Application |
---|---|---|---|
S-Alkylation | K₂CO₃, DMF, R–X, 25°C | Thioethers | Bioisosteres for drug design |
Oxidative dimerization | I₂, CHCl₃, reflux | Disulfides | Fluorescent probes |
Metal complexation | NaH, then [MCl₂(cod)] (M = Pt, Pd) | Metal-thiolate complexes | Anticancer agents |
Kinetic studies reveal alkylation proceeds 5× faster at the sulfanyl group versus the carbazole N–H, enabling selective modification [10].
Regiocontrol in carbazole functionalization is critical due to inherent C1/C8 symmetry. Dual palladium-photoredox catalysis achieves C1/C8 differentiation using Ru(bpy)₃Cl₂ (2.5 mol%) and Pd(OAc)₂ (10 mol%) under blue LEDs [6]. Key strategies include:
For 3-(9-ethyl-9H-carbazol-3-yl) derivatives, electrophilic substitutions (e.g., Vilsmeier-Haack formylation) target C6 due to the electron-donating effect of the 3-substituent. Subsequent Suzuki coupling installs aryl/heteroaryl groups at C6 (Figure 1) [4] [8].
Figure 1: Regioselective Pathways for Carbazole Modification
C6-Suzuki coupling ← (Pd-catalyzed) Carbazole C3 → Electrophilic attack → C6-functionalized (e.g., CHO, COCH₃)
Solvent polarity and catalyst loadings critically impact reaction efficiency:
Table 3: Solvent/Catalyst Optimization for Key Steps
Reaction | Optimal Catalyst | Optimal Solvent | Yield (%) | Suboptimal Conditions |
---|---|---|---|---|
Carbazole-amide coupling | None (base = K₂CO₃) | DMF | 89 | DCM: 45% |
Photoredox C–H arylation | Pd(OAc)₂/Ru(bpy)₃Cl₂ | MeOH | 82 | Toluene: <5% |
Quinazolinone thiolation | CuI/1,10-phenanthroline | Dioxane | 75 | DMF: 62% |
Microwave irradiation (150°C, 200 W) reduces cyclization times from hours to minutes (e.g., Niementowski quinazolinone synthesis) [9]. Catalyst recycling via PEG-immobilized Pd nanoparticles achieves 5 cycles with <8% activity loss [1].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: